Oliceridine

Opioid Safety Respiratory Depression Pharmacodynamics

Oliceridine (TRV-130) is the first FDA-approved G-protein-biased MOR agonist, offering equianalgesic efficacy to morphine but with significantly reduced β-arrestin-mediated side effects. Its 3.14-fold higher odds of a complete GI response and a positive utility function (analgesia > respiratory depression) lower the incidence of critical ORAEs by ~50% vs. morphine. Essential for safety-focused pain research, it has an 18-fold shorter receptor residence time. For analytical method development, reference standards, or lead optimization, source high-purity oliceridine.

Molecular Formula C22H30N2O2S
Molecular Weight 386.6 g/mol
CAS No. 1401028-24-7
Cat. No. B1139222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOliceridine
CAS1401028-24-7
Molecular FormulaC22H30N2O2S
Molecular Weight386.6 g/mol
Structural Identifiers
SMILESCOC1=C(SC=C1)CNCCC2(CCOC3(C2)CCCC3)C4=CC=CC=N4
InChIInChI=1S/C22H30N2O2S/c1-25-18-7-15-27-19(18)16-23-13-10-21(20-6-2-5-12-24-20)11-14-26-22(17-21)8-3-4-9-22/h2,5-7,12,15,23H,3-4,8-11,13-14,16-17H2,1H3/t21-/m1/s1
InChIKeyDMNOVGJWPASQDL-OAQYLSRUSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oliceridine (CAS 1401028-24-7): A G‑Protein‑Biased μ‑Opioid Receptor Agonist with Differentiated Clinical Pharmacology


Oliceridine (TRV130, OLINVYK) is a synthetic, intravenously administered μ‑opioid receptor (MOR) agonist that selectively activates the G‑protein signaling pathway while markedly reducing recruitment of the β‑arrestin‑2 pathway [1]. As a first‑in‑class biased MOR agonist, it was approved by the FDA in 2020 for the management of moderate to severe acute pain in adults in controlled clinical settings [2]. Its molecular formula is C₂₂H₃₀N₂O₂S, with a molecular weight of 386.55 g/mol [3]. The compound is intended for short‑term hospital use where intravenous opioid therapy is warranted, and it is marketed under the brand name OLINVYK by Trevena Inc [4].

Why Conventional Opioids (Morphine, Fentanyl, Hydromorphone) Cannot Simply Be Interchanged with Oliceridine


Conventional μ‑opioid receptor agonists (e.g., morphine, fentanyl, hydromorphone) activate both G‑protein‑mediated analgesia and β‑arrestin‑mediated adverse effect pathways. In contrast, oliceridine’s biased signaling favors G‑protein activation, producing equianalgesic efficacy while reducing the incidence of respiratory depression and gastrointestinal intolerance [1]. This differential signaling is reflected in distinct pharmacodynamic profiles: oliceridine exhibits faster onset and offset of respiratory depression, a smaller magnitude of ventilatory impairment over time, and a positive utility function (probability of analgesia exceeding probability of respiratory depression) across the clinical concentration range [2][3]. Consequently, substituting a conventional opioid for oliceridine without considering these quantitative differences can lead to suboptimal safety outcomes and undermines the rationale for biased‑agonist selection in high‑risk patient populations [4].

Quantitative Differentiation of Oliceridine Versus Morphine, Fentanyl, and Hydromorphone: Head‑to‑Head Clinical Evidence


Respiratory Safety: Positive Utility Function and Faster Offset of Respiratory Depression Versus Morphine

In a population pharmacokinetic‑pharmacodynamic reanalysis of data from healthy volunteers, oliceridine and morphine were equianalgesic (potency ratio 0.81, 95% CI 0.39–1.56) [1]. However, the utility function (probability of analgesia minus probability of respiratory depression) was positive for oliceridine but negative for morphine across the clinical concentration range of 0–35 ng/mL, indicating that oliceridine confers a lower net risk of respiratory compromise at analgesic doses [1]. In an independent study in older volunteers, the effect‑site oliceridine concentration causing 50% depression of ventilation was 39% higher than that of morphine, and the offset of respiratory effect was approximately five times faster (44.3 ± 6.1 min vs. 214 ± 27 min) [2]. Additionally, a retrospective chart analysis found that treatment‑emergent opioid‑induced respiratory depression occurred in 8.1% of patients receiving oliceridine versus 14.8% of those receiving IV morphine (odds ratio 0.51; p=0.028) [3].

Opioid Safety Respiratory Depression Pharmacodynamics Postoperative Pain

Gastrointestinal Tolerability: Significantly Lower Incidence of Nausea, Vomiting, and Complete GI Response Versus Morphine

In a pooled exploratory analysis of two Phase 3 trials (APOLLO‑1 and APOLLO‑2), oliceridine at demand doses of 0.1 mg and 0.35 mg achieved a complete GI response (no vomiting, no rescue antiemetic use) in 68.0% and 46.2% of patients, respectively, compared with 30.8% for morphine 1 mg (p ≤ 0.005) [1]. After controlling for analgesia, the odds ratio for a complete GI response with oliceridine (pooled regimens) versus morphine was 3.14 (95% CI 1.78–5.56, p<0.0001) in the bunionectomy study and 1.92 (95% CI 1.09–3.36, p=0.024) in the abdominoplasty study [1]. In the APOLLO‑1 Phase 3 trial, the incidence of nausea was 35.5% for oliceridine 0.1 mg and 55.7% for oliceridine 0.35 mg versus 64.5% for morphine 1 mg; vomiting was 17.1% and 39.2% versus 50.0% for morphine [2].

Gastrointestinal Tolerability Postoperative Nausea and Vomiting Opioid Adverse Effects

Analgesic Efficacy: Equianalgesic Potency with Faster Onset of Action Versus Morphine

Across multiple randomized controlled trials, oliceridine demonstrates analgesic efficacy that is non‑inferior to morphine with a comparable potency ratio. In a Phase 2b study, the mean time‑weighted sum of pain intensity difference (SPID‑48) was similar between oliceridine demand doses (0.1 mg, 0.35 mg, 0.5 mg) and morphine 1 mg, with responder rates ranging from 50.0% to 65.8% for oliceridine versus 71.1% for morphine [1]. A Phase 3 trial in abdominoplasty reported SPID‑24 values of 2.5 (placebo), 5.6 (oliceridine 0.1 mg), 8.9 (0.35 mg), 9.2 (0.5 mg), and 9.1 (morphine 1 mg), confirming non‑inferiority [2]. Notably, oliceridine produced significantly greater pain relief than morphine at the 15‑minute time point (p<0.05), indicating a more rapid onset of action [3].

Analgesic Potency Pain Relief Onset of Action Postoperative Pain

Lower Abuse Liability: Reduced Conditioned Place Preference Versus Morphine in Preclinical Models

In the conditioned place preference (CPP) assay, a standard preclinical model of drug reward, a single dose of oliceridine (TRV130) failed to produce significant place preference in mice, whereas morphine at equianalgesic doses produced robust reward behavior [1]. Specifically, oliceridine at 0.9 mg/kg (ED₅₀ for analgesia) did not elicit CPP, while morphine at 5 mg/kg produced a significant preference (p<0.05) [2]. However, it is important to note that at higher doses oliceridine did produce CPP, and both drugs induced similar physical dependence [2]. Additionally, oliceridine demonstrated less effectiveness than methadone in reducing fentanyl self‑administration in opioid‑dependent rats, suggesting intermediate efficacy at MOR that may translate to lower reinforcing potential [3].

Abuse Liability Conditioned Place Preference Opioid Use Disorder Reward Behavior

Reduced Composite Adverse Event Burden: 50% Lower Likelihood of Key ORAEs Versus Morphine

A prespecified composite endpoint encompassing nausea, vomiting, sedation, dizziness, pruritus, and hypoxia was used to evaluate the overall adverse event burden in Phase 3 trials. After controlling for equianalgesia, oliceridine‑treated patients were approximately 50% less likely to experience one or more of these treatment‑emergent adverse events compared with morphine‑treated patients (relative risk reduction ~0.5) [1]. Specifically, the incidence of respiratory safety events (RSEs) was 12.8–13.8% with oliceridine versus 22.8–23.4% with morphine in the APOLLO‑1 and APOLLO‑2 trials [2]. Additionally, a dose‑dependent relationship was observed for GI adverse events: oliceridine 0.1 mg, 0.35 mg, and 0.5 mg demand doses were associated with any GI adverse event in 40.8%, 59.5%, and 70.9% of patients, respectively, compared with 72.4% for morphine 1 mg [3].

Opioid‑Related Adverse Events Safety Profile Tolerability Phase 3 Trials

High‑Value Research and Clinical Scenarios Where Oliceridine Outperforms Conventional Opioids


Postoperative Pain Management in Patients at High Risk for Respiratory Depression

Oliceridine is particularly advantageous for postoperative patients with comorbid obesity, sleep apnea, advanced age, or concurrent use of sedatives, where respiratory depression risk is elevated. The positive utility function and 5‑fold faster offset of respiratory depression compared to morphine [1] provide a measurable safety margin that can reduce the incidence of critical respiratory events and the need for naloxone rescue [2].

Enhanced Recovery After Surgery (ERAS) Protocols Requiring Minimized GI Dysfunction

In ERAS pathways, where early resumption of oral intake and reduced postoperative nausea and vomiting (PONV) are key quality metrics, oliceridine's 3.14‑fold higher odds of complete GI response versus morphine [3] translates directly into improved patient satisfaction, shorter length of stay, and reduced antiemetic medication costs [4].

Formulary Management and Procurement for Hospitals Aiming to Reduce Opioid‑Related Adverse Events

For hospital pharmacy and therapeutics committees, the composite 50% reduction in key ORAEs and lower incidence of respiratory safety events (12.8‑13.8% vs. 22.8‑23.4% for morphine) [5] provide a clear pharmacoeconomic rationale for preferential inclusion of oliceridine in restricted opioid formularies, particularly in surgical service lines [6].

Research on Biased Agonism and Signaling‑Selective Analgesia

Oliceridine serves as a prototypical chemical probe for investigating G‑protein‑biased signaling at the μ‑opioid receptor. Its differential recruitment of β‑arrestin‑2 and distinct kinetic profile (e.g., 18‑fold shorter receptor residence time compared to morphine) [7] make it an essential tool for academic and pharmaceutical research aimed at developing next‑generation analgesics with improved therapeutic indices [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oliceridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.